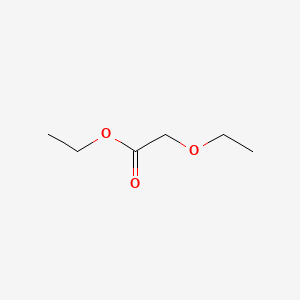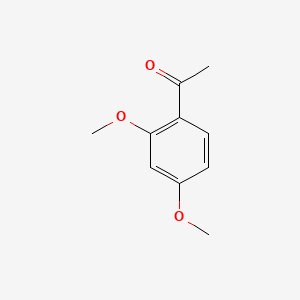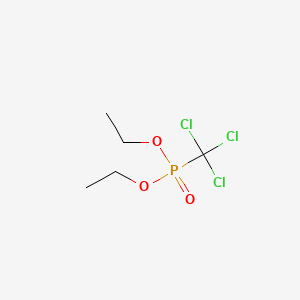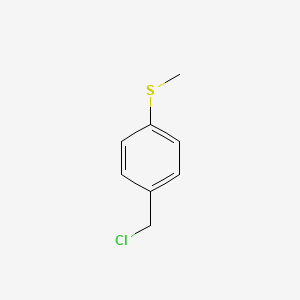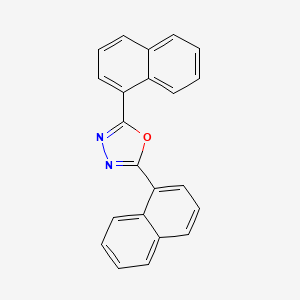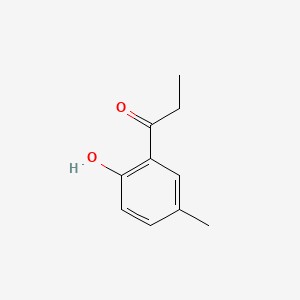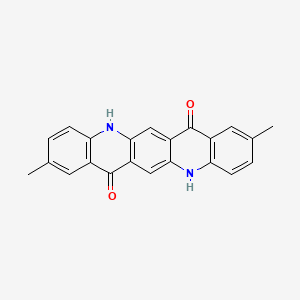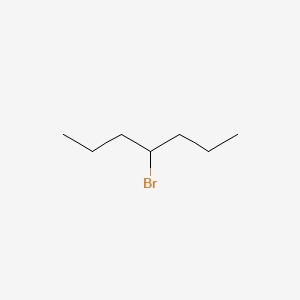
4-(2,2-Dimethylpropyl)phenol
Übersicht
Beschreibung
4-(2,2-Dimethylpropyl)phenol is a chemical compound with the molecular formula C11H16O . It is also known by other names such as 4-Neopentylphenol and t-butyl-g-methyl phenol .
Synthesis Analysis
The synthesis of 4-(2,2-Dimethylpropyl)phenol involves a multi-step reaction . The first step involves the use of tetrahydrofuran and pentane in an inert atmosphere at 0°C for 1 hour. The second step involves the use of hydrogen chloride, palladium 10% on activated carbon, hydrogen, ethanol, and water for 14 hours .Molecular Structure Analysis
The molecular structure of 4-(2,2-Dimethylpropyl)phenol consists of 11 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The molecular weight of this compound is 164.24 .Chemical Reactions Analysis
Phenols, such as 4-(2,2-Dimethylpropyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Phenols do not undergo oxidation in the same way as alcohols because they do not have a hydrogen atom on the hydroxyl-bearing carbon .Wissenschaftliche Forschungsanwendungen
Biodegradation and Environmental Impact
- Biodegradation Kinetics of Substituted Phenolics : A study demonstrated the kinetics of biodegradation of various phenolics, including 2,4-dimethylphenol, which shares structural similarities with 4-(2,2-Dimethylpropyl)phenol. This research provides insights into the environmental degradation processes of such compounds (Brown, Grady, & Tabak, 1990).
- Biotransformation of Disinfectants : A study investigated the biotransformation of p-tert-amylphenol, a compound related to 4-(2,2-Dimethylpropyl)phenol, by various microorganisms. The findings contribute to understanding the environmental impact and detoxification processes of such compounds (Schlueter et al., 2013).
Synthesis and Chemical Analysis
- Synthesis of Endocrine-Disrupting Nonylphenol Isomers : Research focusing on the synthesis of nonylphenol isomers, including compounds structurally related to 4-(2,2-Dimethylpropyl)phenol, highlights the importance of understanding isomer-specific effects in environmental and biological studies (Boehme et al., 2010).
- Characterization of Phenols : A study provided methods for characterizing phenols, which could be applicable to the analysis of 4-(2,2-Dimethylpropyl)phenol and similar compounds (Lehmann, 1971).
Environmental and Health Concerns
- Toxicity and Biodegradability in Anaerobic Conditions : The study examined the anaerobic biodegradability and toxicity of substituted phenols, which can provide insights into the environmental and health impacts of related compounds (O'Connor & Young, 1989).
Biological and Pharmacological Studies
- Estrogenic Activity of 4-Nonylphenol Isomers : This research investigated the estrogenic activity of various 4-nonylphenol isomers, potentially relevant to understanding the biological effects of similar compounds like 4-(2,2-Dimethylpropyl)phenol (Uchiyama et al., 2008).
Environmental Detection and Analysis
- Identification of Phenolic Compounds in Aquatic Species : A study developed methods for detecting phenolic compounds, including 4-(2,2-Dimethylpropyl)phenol analogs, in aquatic species, highlighting the importance of monitoring environmental pollutants (Zuo & Zhu, 2014).
Catalysis and Chemical Transformations
- Catalytic Acylation of Alcohols and Phenols : Research on using 4-(N,N-Dimethylamino)pyridine hydrochloride for the acylation of alcohols, including phenols, may be relevant for chemical transformations involving 4-(2,2-Dimethylpropyl)phenol (Liu et al., 2014).
Other Applications and Studies
- Natural Sources and Bioactivities of Phenolic Analogs : A comprehensive review on the natural sources and bioactivities of 2,4-di-tert-butylphenol, a phenolic analog, provides insights into the ecological roles and potential applications of similar compounds (Zhao et al., 2020).
- Ozonolysis in Aqueous Solution : Investigating the ozonolysis of 2,4-xylidine, which shares structural features with 4-(2,2-Dimethylpropyl)phenol, offers insights into chemical reactions relevant for environmental and industrial processes (Machulek et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(2,2-dimethylpropyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-11(2,3)8-9-4-6-10(12)7-5-9/h4-7,12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTHGQKQYABWMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177740 | |
| Record name | Phenol, 4-(2,2-dimethylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Dimethylpropyl)phenol | |
CAS RN |
2316-92-9 | |
| Record name | Phenol, 4-(2,2-dimethylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002316929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-(2,2-dimethylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






